NanoLuc substrate 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

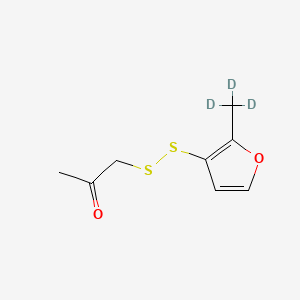

NanoLuc substrate 2 is a chemical compound used in bioluminescence imaging. It is a substrate for NanoLuc luciferase, an engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris. This substrate is known for its high stability and brightness, making it a valuable tool in various scientific applications, including in vivo imaging and high-throughput screening.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of NanoLuc substrate 2 involves the modification of coelenterazine analogs. The process typically includes the following steps:

Starting Material: The synthesis begins with coelenterazine, a naturally occurring luciferin.

Chemical Modification: Various chemical modifications are performed to enhance the substrate’s stability and brightness

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are subjected to chemical modifications in reactors.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity.

Packaging: The final product is packaged under sterile conditions to prevent contamination.

Analyse Des Réactions Chimiques

Types of Reactions

NanoLuc substrate 2 primarily undergoes oxidation reactions catalyzed by NanoLuc luciferase. The key reactions include:

Oxidation: The substrate is oxidized by the enzyme in the presence of oxygen, resulting in the emission of light.

Decarboxylation: During the oxidation process, decarboxylation occurs, leading to the formation of a light-emitting product.

Common Reagents and Conditions

Reagents: The primary reagent used is NanoLuc luciferase. Oxygen is also essential for the oxidation reaction.

Conditions: The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure maximum enzyme activity.

Major Products

The major product formed from the oxidation of this compound is a light-emitting species, which is detected as bioluminescence. This product is highly stable and emits a bright blue light.

Applications De Recherche Scientifique

NanoLuc substrate 2 has a wide range of applications in scientific research:

Chemistry: It is used in chemical assays to detect the presence of specific molecules through bioluminescence.

Biology: In cell biology, it is employed to study gene expression, protein-protein interactions, and cellular processes.

Medicine: In medical research, it is used for imaging tumors, tracking cell migration, and monitoring therapeutic responses.

Industry: In the pharmaceutical industry, it is utilized in high-throughput screening assays to identify potential drug candidates.

Mécanisme D'action

The mechanism of action of NanoLuc substrate 2 involves its oxidation by NanoLuc luciferase. The substrate binds to the enzyme’s active site, where it undergoes a series of chemical transformations:

Binding: The substrate binds to the enzyme’s catalytic site.

Oxidation: Oxygen molecules interact with the substrate, leading to its oxidation.

Light Emission: The oxidation process results in the formation of an excited state intermediate, which emits light as it returns to the ground state.

Comparaison Avec Des Composés Similaires

Similar Compounds

Furimazine: Another substrate for NanoLuc luciferase, known for its high stability and brightness.

Hydrofurimazine: A modified version of furimazine with enhanced solubility and bioavailability.

Fluorofurimazine: A substrate with even higher brightness and prolonged photon generation compared to furimazine.

Uniqueness

NanoLuc substrate 2 is unique due to its optimized chemical structure, which provides superior stability and brightness. Its high solubility and bioavailability make it particularly suitable for in vivo applications, where other substrates may fall short.

Propriétés

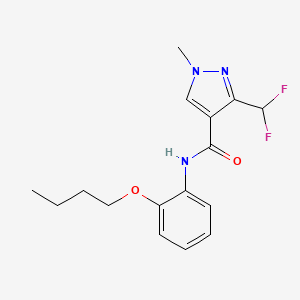

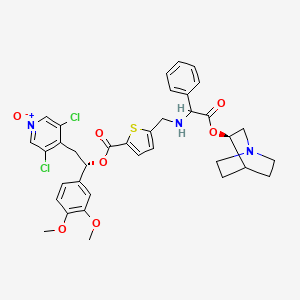

Formule moléculaire |

C24H19FN4O2 |

|---|---|

Poids moléculaire |

414.4 g/mol |

Nom IUPAC |

6-(3-amino-2-fluorophenyl)-8-benzyl-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |

InChI |

InChI=1S/C24H19FN4O2/c25-22-17(9-4-10-18(22)26)21-14-29-23(19(27-21)12-15-6-2-1-3-7-15)28-20(24(29)30)13-16-8-5-11-31-16/h1-11,14,30H,12-13,26H2 |

Clé InChI |

BCSZHYFOSWCKRY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)N)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)

![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)

![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)